Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
CAS No.: 918484-89-6
Cat. No.: VC16932748
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918484-89-6 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | CJJFNIBGFINGNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=C2C=CC(=NC2=N1)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s architecture centers on a pyrazolo[3,4-b]pyridine system, a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The pyrazole component contains two adjacent nitrogen atoms at positions 1 and 2, while the pyridine ring contributes a third nitrogen atom at position 4. The methyl group at the 6-position and the ethyl acetate side chain at the 2-position introduce steric and electronic modifications that influence reactivity and biological interactions.
Electronic Properties
The conjugated -system across the fused rings enhances stability and enables charge delocalization, a feature critical for binding to biological targets such as enzymes or receptors. The methyl group acts as an electron-donating substituent, increasing electron density at the 6-position, while the ethyl acetate moiety introduces a polar ester group capable of hydrogen bonding.
Crystallographic Data
Although crystallographic data for this specific compound are unavailable, related pyrazolo[3,4-b]pyridines exhibit planar geometries with bond lengths of 1.33–1.38 Å for C–N bonds and 1.40–1.42 Å for C–C bonds in the aromatic system . These metrics suggest a rigid framework conducive to intermolecular interactions.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves multi-step reactions beginning with the construction of the pyrazolo[3,4-b]pyridine core. A plausible route includes:
-
Formation of the Pyridine Precursor: Cyclocondensation of a -dicarbonyl compound with hydrazine derivatives yields the pyrazole ring.
-
Fusion with Pyridine: Annulation via Friedländer or similar reactions introduces the pyridine component.
-
Functionalization: Introduction of the methyl group via alkylation and attachment of the ethyl acetate side chain through esterification.
Key Challenges
-
Regioselectivity: Ensuring proper positioning of substituents during cyclization.
-
Yield Optimization: Side reactions, such as over-alkylation, often reduce yields, necessitating precise temperature and catalyst control.
Anti-Inflammatory Mechanisms
3,5-Diaryl pyrazole derivatives suppress pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies suggest that the ethyl acetate group in ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate could interact with COX-2’s hydrophobic pocket, mimicking the action of indomethacin .
Antimicrobial Efficacy
The methyl and ester groups may enhance membrane permeability, enabling disruption of bacterial cell walls. For instance, pyrazole-containing oxazol-5-ones show potent activity against Bacillus subtilis and E. coli at 40 µg/mL, comparable to ampicillin .
Future Research Directions
Synthesis Optimization
-
Catalyst Development: Employing palladium or organocatalysts to improve regioselectivity.
-
Green Chemistry: Solvent-free reactions or microwave-assisted synthesis to enhance yields.
Pharmacological Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume